molecular formula C12H18O4 B1250701 Chloriolide

Chloriolide

Cat. No. B1250701
M. Wt: 226.27 g/mol
InChI Key: HUZUQWCSNJQLCI-SQQMHITHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloriolide is a natural product found in Chaetosphaeria vermicularioides, Chloridium virescens var. chlamydosporum, and Chloridium virescens with data available.

Scientific Research Applications

Chloriolide Synthesis and Applications

  • Synthesis of Chloriolide : Chloriolide, a metabolite from Chloridium virescens, has been synthesized in a 16-step process starting from cellulose, showcasing the compound's derivation and potential for further biochemical investigation. This synthesis, using a ring-closing Wittig olefination, is notable for being the first of its kind for a macrolide, demonstrating a novel approach in organic chemistry and potential applications in pharmacology. Intriguingly, this synthesized chloriolide exhibited moderate cytotoxicity against cancer cells, though it lacked antimicrobial activity against Staphylococcus aureus (Ostermeier & Schobert, 2014).

Chlorophyll Fluorescence Research

  • Chlorophyll Fluorescence Techniques : Chlorophyll fluorescence analysis, while not directly linked to chloriolide, is a critical technique in plant physiology and ecophysiology. It offers valuable insights into the functioning and organization of photosynthesis, which may indirectly relate to studies involving chloriolide in plant-based systems. The technique's utility in understanding photosynthetic mechanisms and responses to environmental changes underlines its potential relevance in broader biological research, including studies on compounds like chloriolide (Maxwell & Johnson, 2000).

properties

Product Name

Chloriolide

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(3E,5S,6Z,8R,12S)-5,8-dihydroxy-12-methyl-1-oxacyclododeca-3,6-dien-2-one

InChI

InChI=1S/C12H18O4/c1-9-3-2-4-10(13)5-6-11(14)7-8-12(15)16-9/h5-11,13-14H,2-4H2,1H3/b6-5-,8-7+/t9-,10+,11-/m0/s1

InChI Key

HUZUQWCSNJQLCI-SQQMHITHSA-N

Isomeric SMILES

C[C@H]1CCC[C@H](/C=C\[C@@H](/C=C/C(=O)O1)O)O

Canonical SMILES

CC1CCCC(C=CC(C=CC(=O)O1)O)O

synonyms

chloriolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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